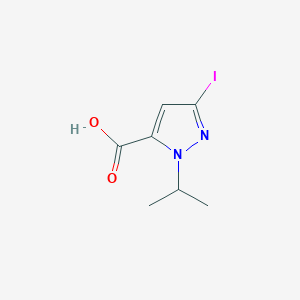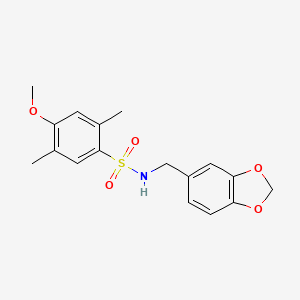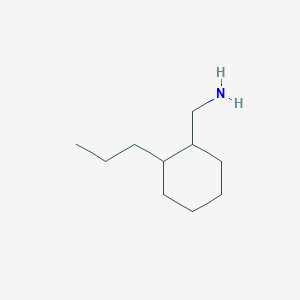![molecular formula C18H18N2O2 B2696120 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde CAS No. 953847-24-0](/img/structure/B2696120.png)
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde, also known as DMBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMBC is a benzimidazole derivative that has been synthesized using different methods.
作用機序
The mechanism of action of 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde is not fully understood. However, studies have suggested that this compound may exert its biological activity by interacting with specific targets in cells, such as enzymes or receptors. For example, this compound has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and transcription. This compound has also been shown to bind to the active site of the bacterial enzyme MurB, which is involved in peptidoglycan biosynthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, a form of programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of bacterial and viral pathogens. In addition, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has several advantages as a research tool. It is relatively easy to synthesize and can be modified to introduce different functional groups. This compound is also stable and can be stored for long periods. However, this compound has some limitations as a research tool. It has low solubility in water, which can limit its use in aqueous systems. This compound also has limited bioavailability, which can affect its efficacy in vivo.
将来の方向性
There are several future directions for research on 1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde. One area of interest is the development of this compound-based materials for electronic and optoelectronic applications. Another area of interest is the investigation of this compound as a potential therapeutic agent for cancer, bacterial, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential targets in cells.
合成法
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde can be synthesized using different methods, including the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2-formylbenzimidazole in the presence of a catalyst. Another method involves the reaction of 2-(3,5-dimethylphenoxy)ethylamine with 2-nitrobenzaldehyde, followed by reduction of the nitro group to an amino group and cyclization to form this compound.
科学的研究の応用
1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been investigated for its anticancer, antibacterial, and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel materials with potential applications in electronic devices. In analytical chemistry, this compound has been used as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-13-9-14(2)11-15(10-13)22-8-7-20-17-6-4-3-5-16(17)19-18(20)12-21/h3-6,9-12H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OESPRGBEIHPLBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCN2C3=CC=CC=C3N=C2C=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-acetyl-2-amino-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B2696038.png)
![(2Z)-2-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)prop-2-enenitrile](/img/structure/B2696039.png)
![2-[[4-Amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methylsulfanyl]-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B2696040.png)

![3,4-difluoro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2696044.png)
![4-(tert-butyl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696045.png)
![(3-chlorophenyl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2696047.png)
![(1-ethyl-1H-pyrazol-3-yl)(4-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2696051.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-hydroxypropyl)-3-methylpiperazin-1-yl]acetamide](/img/structure/B2696054.png)

![2-Cyclopropyl-5-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2696059.png)
